molecular formula C8H14O B148842 2-Octyn-1-ol CAS No. 20739-58-6

2-Octyn-1-ol

Cat. No.: B148842
CAS No.: 20739-58-6
M. Wt: 126.2 g/mol
InChI Key: TTWYFVOMGMBZCF-UHFFFAOYSA-N
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Description

2-Octyn-1-ol (CAS 20739-58-6) is an alkyne alcohol with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol. It is a colorless to yellow liquid with a density of 0.88 g/mL and a flash point of 91°C . Its boiling point ranges from 76–78°C at 2.0 mmHg, and it is miscible with ethanol and acetone but only slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Octyn-1-ol can be synthesized through various methods. One common method involves the reaction of 1-octyne with formaldehyde in the presence of a copper(I) bromide catalyst and diisopropylamine . The reaction is carried out in dioxane as the solvent under reflux conditions . The mixture is then cooled, filtered, and the product is extracted using ether.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common in industrial settings .

Chemical Reactions Analysis

Oxidation Reactions

2-Octyn-1-ol can be oxidized using various oxidizing agents.

  • Reagents: Common oxidizing agents include chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

  • Products: Oxidation of this compound typically yields 2-Octyn-1-one.

Reduction Reactions

The compound can be reduced using hydrogenation catalysts.

  • Reagents : Hydrogen gas in the presence of palladium on carbon is a common reducing agent. Lithium aluminum hydride (LiAlH₄) can also be used to reduce 2-octynoate to this compound .

  • Products : Reduction of this compound results in the formation of 2-Octen-1-ol.

Substitution Reactions

This compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

  • Reagents : Various nucleophiles such as halides or amines in the presence of a base can be used.

  • Products : Depending on the nucleophile, products can include halides, amines, or ethers.

Hydromagnesiation Reaction

This compound reacts with isobutylmagnesium chloride to form (E)-3-pentyl-2-nonene-1,4-diol as the primary product, along with (Z)-2-octen-1-ol and (Z)-3-methyl-2-octen-1-ol as byproducts.

Other reactions

ReactionReagentsProducts
BrominationBrominating agentLabeled 1-bromo-2-octyne
Copper-Catalyzed CouplingEthyl magnesium bromide and (E)-2-penten-4-yn-1-olC(13)-compound with triple bonds in the positions C-4 and C-7
Partial Hydrogenation(E,Z,Z)-2,4,7-tridecatrien-1-ol
Oxidation(E,Z,Z)-2,4,7-tridecatrienal
Reaction with Iodo-reagentsAdded this compound 14 in ether, dropwise, and then iodinegave 38.8g (94%) of 15, as light purple colored oil: 1H-NMR (300 MHz) δ = 5.78 (tri, J = 5.9 Hz, 1H), 4.14 (d, J = 5.9 Hz, 2H), 2.44 (tri, J =7.4 Hz, 2H), 1.48 (qui, J = 7 Hz, 2H), 1.24 (m, 4H)

Scientific Research Applications

2-Octyn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Octyn-1-ol involves its interaction with biological molecules through its electrophilic properties. The triple bond in the molecule makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with various biomolecules. This reactivity is exploited in its use as a descriptor for toxicity prediction, where it can interact with cellular components and induce stress responses .

Comparison with Similar Compounds

2-Octyn-1-ol is structurally and functionally distinct from other alcohols. Below is a comparative analysis with key analogs:

Structural and Physicochemical Comparison

Property This compound 1-Octen-3-ol Octan-2-ol 7-Methyloct-2-yn-1-ol
Molecular Formula C₈H₁₄O C₈H₁₄O C₈H₁₈O C₉H₁₆O
Molecular Weight 126.20 g/mol 126.20 g/mol 130.23 g/mol 140.23 g/mol
Boiling Point 76–78°C (2.0 mmHg) 175°C (atmospheric) ~180°C (estimated) Not reported
Solubility Slight in water Low water solubility Low water solubility Not reported
Key Functional Group Terminal alkyne + alcohol Allylic alcohol Saturated secondary alcohol Branched alkyne alcohol

Key Observations :

  • Reactivity : The triple bond in this compound increases its susceptibility to oxidation compared to saturated alcohols like Octan-2-ol .
  • Volatility : this compound’s lower boiling point (vs. 1-Octen-3-ol) suggests higher volatility, influencing its role in odor formation .

Functional Roles in Natural Systems

Compound Source Role Reference
This compound Salmon fillets, melons Lipid oxidation marker; aroma contributor
1-Octen-3-ol Salmon fillets Rancid odor indicator
Hexyl acetate Melons Fruity aroma enhancer
Octyldodecanol Cosmetics Emollient in skincare

Key Findings :

  • In salmon, this compound and 1-Octen-3-ol both arise from lipid oxidation, but this compound is more stable under fluctuating temperatures .
  • In melons, this compound distinguishes aroma profiles from ethyl acetate-dominated varieties, suggesting niche sensory roles .

Key Observations :

  • This compound’s alkyne group necessitates stricter handling protocols compared to saturated alcohols like Octan-2-ol .
  • Data gaps in this compound’s chronic toxicity limit its regulatory acceptance compared to well-studied compounds like Octyldodecanol .

Biological Activity

2-Octyn-1-ol, a terminal alkyne alcohol with the molecular formula C₈H₁₄O, has garnered interest in various fields of biological and chemical research due to its unique structural properties and potential applications. This article explores the compound's biological activity, including its mechanisms of action, synthetic routes, and relevant case studies.

This compound is characterized by a triple bond between the second and third carbon atoms and a hydroxyl group at the terminal position. This configuration imparts significant electrophilic properties to the molecule, allowing it to interact with various biological macromolecules. The mechanism of action primarily involves:

  • Electrophilic Reactivity : The triple bond in this compound makes it highly reactive towards nucleophiles, facilitating covalent bond formation with proteins and nucleic acids. This reactivity is critical in predicting toxicity and understanding its biological effects.
  • Toxicity Prediction : The compound serves as a descriptor for toxicity prediction through electrophilicity, indicating its potential effects on cellular components and stress responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antioxidant Activity : Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties. For instance, essential oils containing this compound have shown significant antioxidant activity through various assays such as ABTS and DPPH scavenging tests .
  • Acetylcholinesterase Inhibition : Some studies have reported that related compounds can inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition could provide insights into potential therapeutic applications for neurodegenerative diseases .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including:

  • Reduction Reactions : The compound can be synthesized from 2-octynoate using lithium aluminum hydride (LiAlH₄) or other reducing agents, yielding high purity products suitable for further applications .
  • Building Block in Organic Synthesis : It is utilized as a key intermediate in the synthesis of more complex organic molecules, including chirally labeled linoleic acid isomers, which are important for biochemical studies .

Case Study 1: Antioxidant Properties

A study investigating the antioxidant properties of essential oils from coriander found that this compound constituted approximately 23.93% of the oil. The oil exhibited significant antioxidant activity, suggesting that this compound may contribute to this effect .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective potential of compounds derived from plants containing this compound. The results indicated that these compounds could modulate oxidative stress pathways, providing a basis for further research into their therapeutic applications in neurodegenerative conditions .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, consider the following table:

CompoundStructureElectrophilic ReactivityBiological Activity
This compoundC₈H₁₄OHighAntioxidant, AChE Inhibition
1-Octyn-3-olC₈H₁₄OModerateLimited data available
2-Heptyn-1-olC₇H₁₄OModerateLimited data available
3-Octyn-1-olC₈H₁₄OHighSimilar activities reported

Q & A

Q. What are the recommended handling and storage protocols for 2-Octyn-1-ol to ensure laboratory safety?

Level: Basic
Answer:
this compound requires strict safety protocols due to its hazards (skin/eye irritation, respiratory risks) . Key measures include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (NIOSH-approved masks) in poorly ventilated areas .
  • Storage: Store in sealed containers away from heat, sparks, and strong oxidizers (e.g., peroxides) in a well-ventilated, fireproof cabinet .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose via approved hazardous waste facilities .

Table 1: Key Physical Properties of this compound

PropertyValue/DescriptionSource
Physical StateColorless to yellow liquid
Relative Density0.88 g/mL
SolubilityMiscible with ethanol/acetone; low in water
Flash Point91°C

Q. How can researchers address the lack of toxicological data for this compound in experimental design?

Level: Advanced
Answer:
The absence of acute or chronic toxicity data necessitates a precautionary approach:

  • In Silico Predictions: Use tools like QSAR models to estimate toxicity endpoints (e.g., EC50, LD50) .
  • Hierarchical Testing: Begin with in vitro assays (e.g., Ames test for mutagenicity) before progressing to in vivo studies .
  • Exposure Minimization: Implement engineering controls (e.g., fume hoods) and adhere to ALARA (As Low As Reasonably Achievable) principles .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

Level: Basic
Answer:
Characterization requires a combination of techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Verify purity and identify impurities using a polar capillary column (e.g., DB-WAX) .
  • Nuclear Magnetic Resonance (NMR): Assign structural signals (e.g., terminal alkyne protons at ~2.5 ppm in 1^1H NMR) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirm hydroxyl (-OH) and alkyne (C≡C) functional groups .

Methodological Note: For novel derivatives, include elemental analysis and high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. How can reaction conditions be optimized for this compound in catalytic applications, given its thermal sensitivity?

Level: Advanced
Answer:
this compound’s thermal instability (decomposes to CO/CO2_2 above 91°C ) requires:

  • Temperature Control: Use low-temperature catalysts (e.g., Pd/C at 40–60°C) and monitor via differential scanning calorimetry (DSC) .
  • Inert Atmospheres: Conduct reactions under nitrogen/argon to prevent oxidation .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance stability compared to hydrocarbons .

Case Study: A leachables study identified this compound in polymer matrices under mild extraction conditions (40°C, 24 hours) , suggesting controlled environments are critical.

Q. How should researchers resolve contradictions in literature regarding this compound’s stability under varying pH?

Level: Advanced
Answer:
Conflicting stability reports (e.g., pH-dependent decomposition) demand systematic analysis:

  • Controlled Replication: Reproduce experiments using standardized buffers (pH 3–11) and monitor degradation via HPLC .
  • Kinetic Studies: Calculate rate constants (kk) and activation energies (EaE_a) to identify degradation pathways .
  • Cross-Validation: Compare results with computational models (e.g., density functional theory for bond dissociation energies) .

Example Workflow:

Prepare this compound solutions in buffered systems.

Analyze aliquots at intervals using GC-MS.

Statistically assess data variance (ANOVA) to isolate pH effects .

Q. What methodologies are recommended for synthesizing this compound derivatives while minimizing hazardous byproducts?

Level: Advanced
Answer:

  • Green Chemistry Approaches: Use Sonogashira coupling with non-toxic copper substitutes (e.g., Pd-NHC complexes) to reduce heavy metal waste .
  • Flow Chemistry: Continuous flow systems improve heat dissipation and reduce decomposition risks .
  • Byproduct Analysis: Employ inline FTIR or Raman spectroscopy to detect intermediates (e.g., acetylides) .

Properties

IUPAC Name

oct-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWYFVOMGMBZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174814
Record name 2-Octyn-1-ol
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20739-58-6
Record name 2-Octyn-1-ol
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Record name 2-Octyn-1-ol
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Synthesis routes and methods I

Procedure details

Under argon atmosphere, a piece of lithium was added to a liquid ammonia (250 ml) in a three neck distillation flask. After the reaction mixture had became dark blue, a catalytic amount of ferric nitrate nonahydrate was added thereto under argon atmosphere. A piece of lithium (2.75 g, 396 mmol) was successively added over 30 min. and the mixture was stirred for one hour. Propargyl alcohol (8.16 g, 146 mmol) was then added and the mixture was stirred for 30 min. Further, n-pentyl bromide (20 g, 132 mmol) was added and the mixture was stirred for 10 min. and allowed to stand overnight at room temperature. To the resulting mixture were added hydrated ether (50 ml) and water (200 ml), and the mixture was then extracted with ether (200 ml, 100 ml, 50 ml×3). The combined ether layers were washed with water (400 ml) and with brine (400 ml), dried over anhydrous sodium sulfate (50 g), and concentrated. Distillation of the residue gave a colorless oily product of 2-octyne-1-ol (9.5758 g, 52%, B.p.: 58°-61° C./0.3 mmHg). The product was assigned the structure by the following data.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
ferric nitrate nonahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.75 g
Type
reactant
Reaction Step Three
Quantity
8.16 g
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
[Compound]
Name
hydrated ether
Quantity
50 mL
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
52%

Synthesis routes and methods II

Procedure details

Under argon atmosphere, a small amount of lithium pieces was added to liquid ammonia (250 ml). The reaction mixture became dark blue in color. A catalytic amount of ferric nitrate nonahydrate was added and the mixture was stirred until the dark blue color disappeared. Lithium pieces (2.75 g, 396 mmol) were further added and the reaction mixture was stirred for one hour. Subsequently, propargyl alcohol (8.16 g, 146 mmol) was added and the mixture was stirred for 30 minutes. Then, n-pentyl bromide (20 g, 132 mmol) was added, and the mixture was stirred for 10 minutes and allowed to stand overnight at room temperature. Water-containing ether (50 ml) and water (200 ml) were added and the resulting mixture was extracted with ether (200 ml, 100 ml, 50 ml×3). The organic layers were combined, washed with water (400 ml) and with brine (400 ml), dried over anhydrous sodium sulfate (50 g) to concentrate. The residue was distilled (b.p.=58°-61° C. at 0.3 mmHg), yielding a colorless oil, 2-octyne-1-ol (9.5758 g, 52% yield). The above described structure of this product was confirmed by the following data.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
ferric nitrate nonahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.16 g
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
52%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Octyn-1-ol
2-Octyn-1-ol
2-Octyn-1-ol
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2-Octyn-1-ol

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